molecular formula C25H30N2O3 B049906 3'-Carbamoyl-biphenyl-3-yl-undecynecarbamate CAS No. 887264-45-1

3'-Carbamoyl-biphenyl-3-yl-undecynecarbamate

Cat. No. B049906
M. Wt: 406.5 g/mol
InChI Key: BCKBOXGAYIOHDQ-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of 3'-Carbamoyl-biphenyl-3-yl-undecynecarbamate and related compounds often involves the formation of carbamate through reactions of amines with isocyanates or carbon dioxide under specific conditions. For instance, alkylcarbamic acid biphenyl-3-yl esters, a class of compounds including 3'-carbamoylbiphenyl-3-yl esters, have been synthesized for their inhibitory properties on fatty acid amide hydrolase (FAAH) (Mor et al., 2008). These syntheses often involve strategic modifications at the N-portion of biphenyl-3-yl alkylcarbamates to enhance their biological activity and chemical stability.

Molecular Structure Analysis

The molecular structure of 3'-Carbamoyl-biphenyl-3-yl-undecynecarbamate and its derivatives is crucial for their function and properties. The biphenyl core provides a rigid framework that can influence the compound's binding to biological targets. Docking experiments and linear interaction energy (LIE) calculations suggest that the N-terminal group of O-arylcarbamates fits within the lipophilic region of the substrate-binding site, mimicking the natural substrates of enzymes like FAAH (Mor et al., 2008).

Chemical Reactions and Properties

3'-Carbamoyl-biphenyl-3-yl-undecynecarbamate's reactivity and chemical properties are influenced by its functional groups. The carbamoyl and ester functionalities play a significant role in its chemical behavior, particularly in reactions involving nucleophiles and electrophiles. For example, the direct fixation of carbon dioxide by amines to form carbamoyl-methylcarbamates demonstrates the reactivity of carbamoyl groups under specific conditions (Wilson et al., 2010).

Physical Properties Analysis

The physical properties of 3'-Carbamoyl-biphenyl-3-yl-undecynecarbamate, such as solubility, melting point, and crystallinity, are influenced by its molecular structure. The presence of the biphenyl and carbamoyl groups can affect these properties, which are crucial for the compound's application in various fields.

Chemical Properties Analysis

The chemical properties, including stability, reactivity, and interaction with biological molecules, are key aspects of 3'-Carbamoyl-biphenyl-3-yl-undecynecarbamate's functionality. For example, the study on biphenyl-3-yl alkylcarbamates as FAAH inhibitors highlights the importance of steric effects and lipophilicity in enhancing the compounds' stability and activity (Vacondio et al., 2011).

Scientific Research Applications

Inhibitors of Fatty Acid Amide Hydrolase (FAAH)

  • Role in Inhibition of FAAH : Compounds like 3'-Carbamoyl-biphenyl-3-yl-undecynecarbamate have been studied for their potential as FAAH inhibitors, showing significant potency improvements in some derivatives (Mor et al., 2008). FAAH inhibition plays a role in the regulation of pain and mood disorders.

Anti-Inflammatory and Analgesic Activity

  • Synthesis and Activity : Research indicates that certain derivatives of 3'-Carbamoyl-biphenyl-3-yl-undecynecarbamate exhibit potent anti-inflammatory and analgesic activity (Zhong et al., 2008).

Peripheral FAAH Inhibitors

  • Structure-Activity Relationships (SAR) : Studies have investigated the SAR for biphenyl region of compounds like 3'-Carbamoyl-biphenyl-3-yl-undecynecarbamate, focusing on carbamoyl and hydroxyl groups, leading to the identification of potent peripheral FAAH inhibitors (Moreno-Sanz et al., 2013).

Antioxidant Properties

  • Antioxidant Activity : Certain inhibitors of endocannabinoid system hydrolytic enzymes, including derivatives of 3'-Carbamoyl-biphenyl-3-yl-undecynecarbamate, have shown promising antioxidant properties, potentially useful for various therapeutic applications (Lazarević et al., 2020).

Application in Photolabile Compounds

  • Synthesis and Photolability : Research into carbamoyl derivatives of photolabile benzoins, including those related to 3'-Carbamoyl-biphenyl-3-yl-undecynecarbamate, has opened avenues for applications in various chemical processes and photochemical studies (Papageorgiou & Corrie, 1997).

Chemical Reactions and Metabolic Studies

  • Synthesis and Reactivity : Studies have explored the synthesis and chemical reactivity of related compounds to understand their potential roles in various biological processes and drug metabolism (Thompson et al., 1996).

Applications in Material Science

  • Electrochemical and Luminescent Properties : Investigations into the electrochemical synthesis and luminescence properties of biphenyl carbazole derivatives, related to 3'-Carbamoyl-biphenyl-3-yl-undecynecarbamate, reveal their potential applications in material science, particularly in organic light-emitting diodes (OLEDs) and electrochromic materials (Kwong et al., 2017), (Hsiao & Lin, 2016).

properties

IUPAC Name

[3-(3-carbamoylphenyl)phenyl] N-undec-10-ynylcarbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H30N2O3/c1-2-3-4-5-6-7-8-9-10-17-27-25(29)30-23-16-12-14-21(19-23)20-13-11-15-22(18-20)24(26)28/h1,11-16,18-19H,3-10,17H2,(H2,26,28)(H,27,29)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BCKBOXGAYIOHDQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C#CCCCCCCCCCNC(=O)OC1=CC=CC(=C1)C2=CC(=CC=C2)C(=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H30N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID101347890
Record name 3'-Carbamoyl-3-biphenylyl undecylcarbamate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101347890
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

406.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3'-Carbamoyl-biphenyl-3-yl-undecynecarbamate

CAS RN

887264-45-1
Record name 3'-Carbamoyl-3-biphenylyl undecylcarbamate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101347890
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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